![molecular formula C16H16O4 B14470676 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one CAS No. 69471-01-8](/img/structure/B14470676.png)
1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is an organic compound that features a benzene ring substituted with benzyloxy, hydroxy, and methoxy groups, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one typically involves the following steps:
Benzylation: The starting material, 2-hydroxy-4-methoxyacetophenone, undergoes benzylation using benzyl bromide in the presence of a base such as potassium carbonate.
Hydrolysis: The benzyloxy derivative is then subjected to hydrolysis under acidic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 1-[3,4-bis(benzyloxy)phenyl]ethan-1-one
- 1-(4-Benzyloxy-2-hydroxy-3-methylphenyl)propan-1-one
Comparison: 1-[3-(Benzyloxy)-2-hydroxy-4-methoxyphenyl]ethan-1-one is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. The benzyloxy group provides additional steric and electronic effects, differentiating it from other similar compounds.
Properties
CAS No. |
69471-01-8 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxy-3-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O4/c1-11(17)13-8-9-14(19-2)16(15(13)18)20-10-12-6-4-3-5-7-12/h3-9,18H,10H2,1-2H3 |
InChI Key |
RFWPCVCFCOPKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


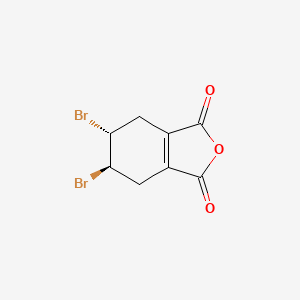
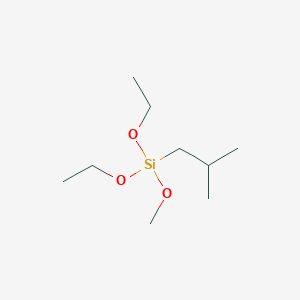
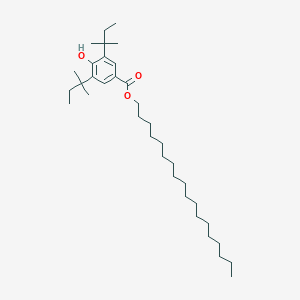
![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)
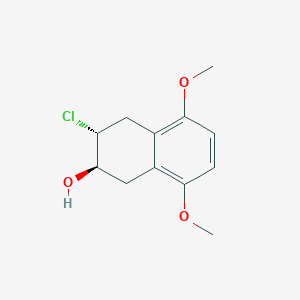
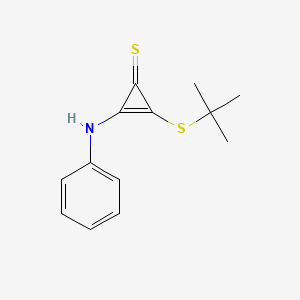
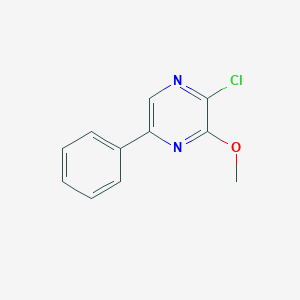

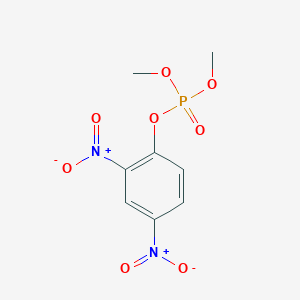
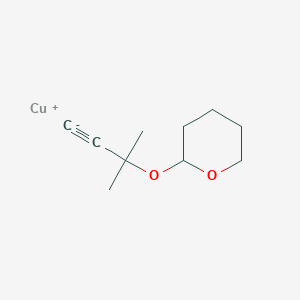
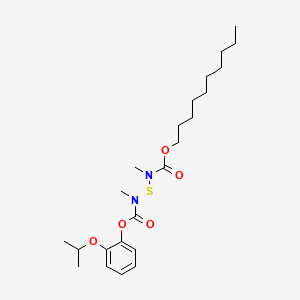
![Benzamide, N-[4-[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B14470671.png)

![7,8-Dioxabicyclo[4.2.1]nonane](/img/structure/B14470682.png)
